Diphenolic acid IUPAC name and structure
Diphenolic acid IUPAC name and structure
An In-depth Technical Guide to Diphenolic Acid
This technical guide provides a comprehensive overview of diphenolic acid, including its chemical identity, physicochemical properties, synthesis, and its role as a potential endocrine disruptor. This document is intended for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Identity
IUPAC Name: 4,4-bis(4-hydroxyphenyl)pentanoic acid
Synonyms: Diphenolic acid (DPA), 4,4-Bis(4-hydroxyphenyl)valeric acid, 4-Hydroxy-γ-(4-hydroxyphenyl)-γ-methylbenzenebutanoic acid, γ,γ-bis(p-hydroxyphenyl)valeric acid[1][2]
CAS Registry Number: 126-00-1[1][3][4]
Molecular Formula: C₁₇H₁₈O₄[1][3][4][5]
Chemical Structure
The structure of diphenolic acid consists of a pentanoic acid backbone with two 4-hydroxyphenyl groups attached to the C4 position.
SMILES: CC(CCC(=O)O)(c1ccc(cc1)O)c2ccc(cc2)O[5]
InChI: InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21)[5]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of diphenolic acid is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of Diphenolic Acid
| Property | Value | References |
| Physical Properties | ||
| Molecular Weight | 286.32 g/mol | [1][3][4][5] |
| Melting Point | 167-172 °C | [1][3][6][7] |
| Boiling Point | 507.0 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| pKa | 4.66 ± 0.10 (Predicted) | [7] |
| Solubility | ||
| Water | Appreciably soluble in hot water | [1][6] |
| Organic Solvents | Soluble in acetone, acetic acid, ethanol, isopropanol, methyl ethyl ketone. Insoluble in benzene, carbon tetrachloride, and xylene. | [1][6] |
| Spectroscopic Data | ||
| ¹H NMR | Spectral data available. | [8] |
| ¹³C NMR | Spectral data available. | [9] |
| IR Spectroscopy | O-H stretch: ~3300-3400 cm⁻¹ (broad), C-O stretch: ~1000 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹, Aromatic C=C stretch: ~1500-1600 cm⁻¹ | [9][10] |
| UV Absorption (in EtOH) | λmax at 225 and 279 nm | [7] |
Synthesis of Diphenolic Acid
Diphenolic acid is primarily synthesized via the acid-catalyzed condensation of levulinic acid with phenol[1][6][11]. The reaction is a type of Friedel-Crafts alkylation.
Synthesis Workflow
The general workflow for the synthesis of diphenolic acid is depicted below.
Experimental Protocol: Synthesis and Purification
This protocol provides a method for the synthesis of diphenolic acid from levulinic acid and phenol.
Materials:
-
Levulinic acid (1.16 g, 0.01 mol)
-
Phenol (5.65 g, 0.06 mol)
-
3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate (as catalyst) (1.70 g, 0.004 mol)[12]
-
25 mL round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Solvent for recrystallization (e.g., hot water, acetic acid)[1][6][7]
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add levulinic acid, phenol, and the acid catalyst[12].
-
Reaction: The mixture is stirred at 60 °C for 12 hours[12]. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, the crude product is isolated. Depending on the catalyst used, this may involve neutralization, extraction, and solvent removal.
-
Purification: The crude diphenolic acid is purified by recrystallization. It can be recrystallized from hot water, acetic acid, or a mixture of heptane (B126788) and ether[1][6][7]. The crystals are then collected by filtration, washed with a cold solvent, and dried.
Role as a Potential Endocrine Disruptor
Diphenolic acid is structurally similar to bisphenol A (BPA), a known endocrine-disrupting chemical (EDC)[6][7]. EDCs are exogenous substances that can interfere with the endocrine system, potentially causing adverse health effects[13][14]. Due to its structural analogy to BPA, diphenolic acid has been investigated for its potential to interact with estrogen receptors (ERs), primarily ERα and ERβ[1][5][15].
Signaling Pathway: Estrogen Receptor Interaction
The binding of an estrogenic compound, such as estradiol (B170435) or a xenoestrogen like diphenolic acid, to estrogen receptors can trigger a cascade of cellular events. A simplified model of this signaling pathway is shown below.
This pathway illustrates that upon binding to the estrogen receptor, diphenolic acid can potentially initiate receptor dimerization, translocation to the nucleus, and subsequent binding to estrogen response elements on the DNA. This can lead to the recruitment of co-activators and modulation of gene transcription, resulting in a biological response[16][17]. The extent to which diphenolic acid activates this pathway and its specific downstream effects are areas of ongoing research.
References
- 1. Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenolic acid | CAS#:126-00-1 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. Diphenolic Acid [drugfuture.com]
- 5. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: a combined synthesis, binding and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenolic acid - Wikipedia [en.wikipedia.org]
- 7. Diphenolic acid | 126-00-1 [chemicalbook.com]
- 8. Diphenolic acid(126-00-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Diphenolic acid synthesis - chemicalbook [chemicalbook.com]
- 13. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]
- 14. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 17. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
